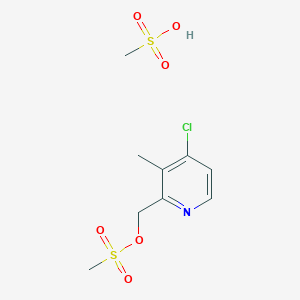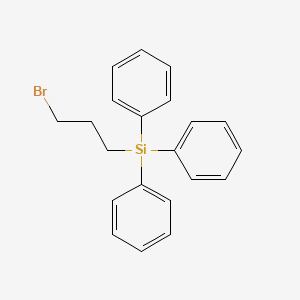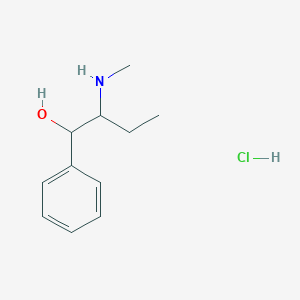
DPPC-d13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine-d13, commonly known as DPPC-d13, is a deuterium-labeled version of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). DPPC is a zwitterionic phosphoglyceride that is widely used in the preparation of liposomal monolayers. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, especially in studies involving lipid interactions and membrane dynamics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DPPC-d13 involves the incorporation of deuterium into the DPPC molecule. This is typically achieved through the hydrogen-deuterium exchange process, where hydrogen atoms in the DPPC molecule are replaced with deuterium atoms. The reaction conditions for this process include the use of deuterated solvents and catalysts that facilitate the exchange reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium. The final product is then purified using techniques such as chromatography to achieve high purity levels required for research applications .
Análisis De Reacciones Químicas
Types of Reactions
DPPC-d13 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for specific research purposes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized phospholipids, while reduction can yield reduced phospholipids with altered properties .
Aplicaciones Científicas De Investigación
DPPC-d13 has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of DPPC-d13 involves its incorporation into lipid bilayers, where it interacts with other lipids and proteins. The deuterium labeling allows for precise tracking and analysis of these interactions using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This compound serves as a delivery vehicle for inducing immune responses against specific antigens, making it valuable in immunological research .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): The non-deuterated version of DPPC-d13, widely used in similar applications but lacks the deuterium labeling.
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC): Another phosphoglyceride with longer fatty acid chains, used in similar lipid studies.
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC): A phosphoglyceride with unsaturated fatty acid chains, used in studies involving membrane fluidity and dynamics
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for detailed analysis of lipid interactions and dynamics. This makes it particularly valuable in advanced research applications where precise tracking and quantification are required .
Propiedades
Fórmula molecular |
C40H80NO8P |
|---|---|
Peso molecular |
747.1 g/mol |
Nombre IUPAC |
[(2R)-2,3-di(hexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i3D3,4D3,5D3,34D2,35D2 |
Clave InChI |
KILNVBDSWZSGLL-QZDIQHKFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])OP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Fluoro-6-phenyl-4,6,8-triazahexacyclo[7.4.0.0~2,12~.0~3,11~.0~4,8~.0~10,13~]tridecane-5,7-dione](/img/structure/B11941110.png)
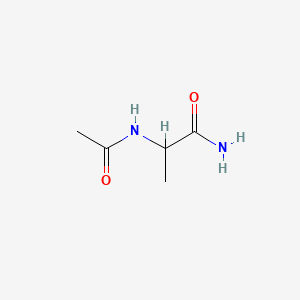
![methyl 4-{[2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11941116.png)
![2a,3,8,8a-Tetrahydro-3,8-ethenocyclobuta[b]naphthalene](/img/structure/B11941121.png)
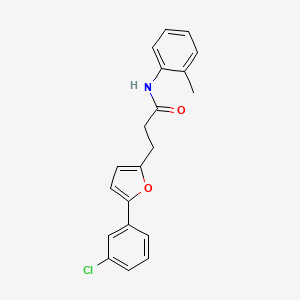
![Acetic acid, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, diethyl ester](/img/structure/B11941133.png)
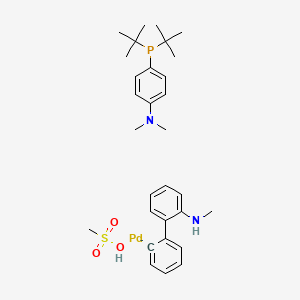
![3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane](/img/structure/B11941140.png)
![4-[1-(chloroacetyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether](/img/structure/B11941153.png)
